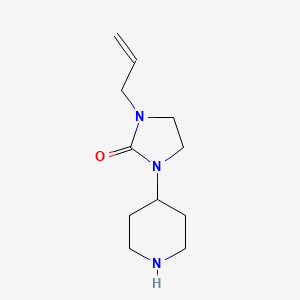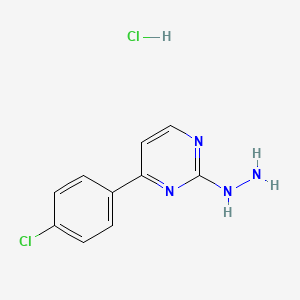
4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride
Descripción general
Descripción
4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride is a chemical compound with the molecular formula ClC6H4NHNH2 · HCl . It is used as a pharmaceutical intermediate . The compound is a white to light yellow to light red powder .
Synthesis Analysis
The synthesis of 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride involves several steps . Initially, under acidic conditions, a sodium nitrite aqueous solution is added dropwise into 4-chloroaniline to perform a diazo reaction and generate a diazo salt . This is followed by adding an ammonium sulfite aqueous solution into the diazo salt solution at room temperature, heating it to 50-60°C, and maintaining the temperature for 3-4 hours . Finally, a hydrochloric acid solution is added dropwise into the solution obtained from the previous step at 50-70°C, the temperature is maintained for 1-2 hours, and then the temperature is reduced. The product is then filtered, washed, and dried to obtain the finished product .Physical And Chemical Properties Analysis
4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride is a solid at 20°C . It is soluble in methanol . The compound has a molecular weight of 179.05 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The chemical synthesis and molecular structure of related hydrazinopyrimidine derivatives have been extensively studied. For instance, Erkin and Krutikov (2011) explored the synthesis of 1-(pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazines, involving reactions of 2-hydrazinopyrimidine hydrochlorides, which is structurally similar to 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride (Erkin & Krutikov, 2011).
Antimicrobial Properties
- The compound has been used in the synthesis of various derivatives with potential antimicrobial properties. Abdelghani et al. (2017) synthesized derivatives from 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, which included reactions with hydrazine hydrate, indicating antimicrobial activity against Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017).
Antitumoral and Anticoccidial Activities
- Some derivatives of hydrazinopyrimidine have shown potential in antitumoral and anticoccidial activities. For example, Shibamoto and Nishimura (1986) synthesized 3-(substituted benzylidenehydrazino)-6-(4-chlorophenyl)-1,2,4-triazines, demonstrating anticoccidial activity (Shibamoto & Nishimura, 1986). Additionally, Awadallah et al. (2013) reported the synthesis of dihydropyrimidine-based compounds bearing pyrazoline moiety, exhibiting antiproliferative activity against various cancer cell lines (Awadallah et al., 2013).
Synthesis of Other Heterocyclic Compounds
- The synthesis of diverse heterocyclic compounds using 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride as a starting material has been a key area of interest. For example, research by El-Reedy et al. (1989) on azolopyrimidines and pyrimidoquinazolines from 4-chloropyrimidines highlights the versatility of such compounds in chemical synthesis (El-Reedy et al., 1989).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(4-chlorophenyl)pyrimidin-2-yl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4.ClH/c11-8-3-1-7(2-4-8)9-5-6-13-10(14-9)15-12;/h1-6H,12H2,(H,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWCORVHNQPLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)NN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




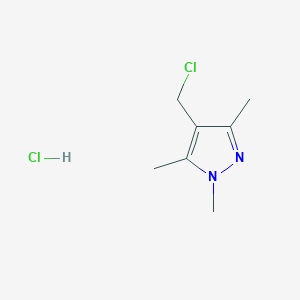


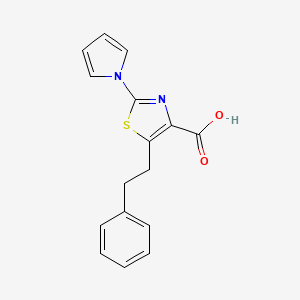
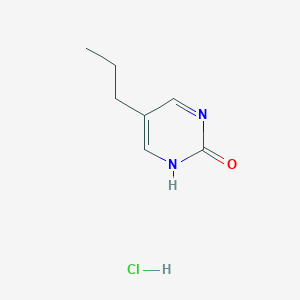

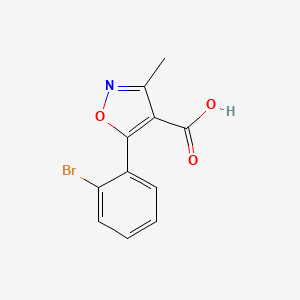
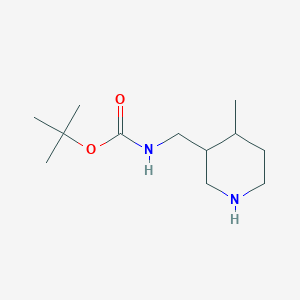
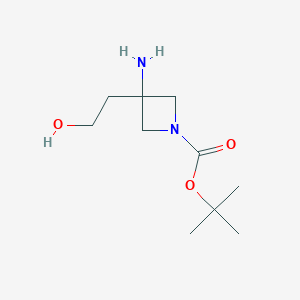
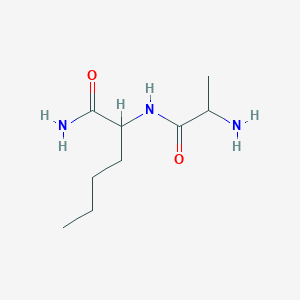
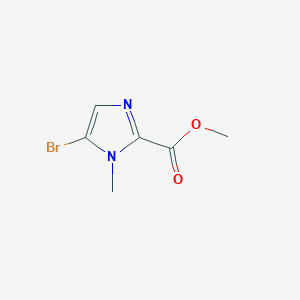
![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1407406.png)
